molecular formula C6H11NO2 B3348856 1-Methoxypiperidin-2-one CAS No. 189824-37-1

1-Methoxypiperidin-2-one

Cat. No.: B3348856
CAS No.: 189824-37-1
M. Wt: 129.16 g/mol
InChI Key: GKRUJRHSPLFHBC-UHFFFAOYSA-N
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Description

1-Methoxypiperidin-2-one is a heterocyclic organic compound that features a six-membered ring containing one nitrogen atom and one oxygen atom. This compound is a derivative of piperidine, a structure commonly found in various pharmaceuticals and natural products. The presence of the methoxy group at the first position and the carbonyl group at the second position makes this compound unique and versatile in chemical synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxypiperidin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-methoxy-N-methylamides with appropriate reagents. Another method includes the reaction of piperidin-2-one with methanol in the presence of an acid catalyst to introduce the methoxy group.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process typically includes the use of methanol and piperidin-2-one as starting materials, with an acid catalyst to facilitate the reaction. The reaction conditions are optimized to achieve maximum efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxypiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 1-methoxypiperidin-2-ol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: 1-Methoxypiperidin-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methoxypiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs targeting various diseases.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methoxypiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    Piperidin-2-one: Lacks the methoxy group, making it less versatile in certain reactions.

    1-Methylpiperidin-2-one: Contains a methyl group instead of a methoxy group, leading to different chemical properties and reactivity.

Uniqueness: 1-Methoxypiperidin-2-one is unique due to the presence of both the methoxy and carbonyl groups, which provide distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

1-methoxypiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-7-5-3-2-4-6(7)8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRUJRHSPLFHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1CCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20608082
Record name 1-Methoxypiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189824-37-1
Record name 1-Methoxypiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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